molecular formula C19H20N2O4 B2400058 10-methoxy-3-(3-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899742-73-5

10-methoxy-3-(3-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No.: B2400058
CAS No.: 899742-73-5
M. Wt: 340.379
InChI Key: IZAQXATZCSJOKQ-UHFFFAOYSA-N
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Description

10-Methoxy-3-(3-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a tricyclic heterocyclic compound featuring a 10-membered benzoxadiazocin core fused with a bicyclic methanobenzo moiety. This structure incorporates two methoxy groups (at the 10-position and the 3-phenyl substituent) and a methyl group at the 2-position.

Properties

IUPAC Name

6-methoxy-10-(3-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-19-11-15(14-8-5-9-16(24-3)17(14)25-19)20-18(22)21(19)12-6-4-7-13(10-12)23-2/h4-10,15H,11H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAQXATZCSJOKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C(=CC=C3)OC)NC(=O)N2C4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-methoxy-3-(3-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as methoxy-substituted phenyl derivatives and oxadiazocin precursors. Common synthetic routes include:

    Nitration and Reduction: Starting from methoxybenzene, nitration followed by reduction can yield methoxyaniline derivatives.

    Cyclization Reactions: These intermediates undergo cyclization reactions to form the oxadiazocin ring system.

    Functional Group Transformations: Subsequent functional group transformations, such as methylation and methoxylation, are performed to achieve the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

10-methoxy-3-(3-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazocin ring, potentially opening it to form simpler structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the oxadiazocin ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield methoxybenzoic acid derivatives, while reduction can produce simpler amine or alcohol derivatives.

Scientific Research Applications

10-methoxy-3-(3-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 10-methoxy-3-(3-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and oxadiazocin ring system allow it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

The target compound shares a benzoxadiazocin core with 3-(3-methoxyphenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one (CAS 899213-30-0, ). Key differences include:

  • Substituents : The target has a 10-methoxy group and 2-methyl substitution, whereas CAS 899213-30-0 features 2,8-dimethyl and 3-(3-methoxyphenyl) groups.

Comparison with Pyrazoline Derivatives ()

Pyrazoline derivatives like 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline (compound 1h , ) differ fundamentally in core structure but share functional motifs:

  • Core Heterocycles : Pyrazolines (5-membered, two nitrogens) vs. benzoxadiazocins (10-membered, oxygen and nitrogen atoms).
  • Methoxy Substitutions : Both classes utilize methoxy groups to fine-tune lipophilicity and bioavailability. For example, compound 1h has a 4-methoxyphenyl group, while the target compound positions methoxy groups at the 10- and 3-positions.
  • Synthetic Complexity : Benzoxadiazocins likely require multi-step cyclization, whereas pyrazolines are synthesized via chalcone-hydrazine condensations .

Physical and Spectral Properties

Property Target Compound CAS 899213-30-0 Pyrazoline 1h
Core Structure Benzoxadiazocin Benzoxadiazocin Pyrazoline
Key Substituents 10-OCH₃, 2-CH₃ 3-(3-OCH₃Ph), 2,8-CH₃ 4-OCH₃Ph, 3,4-dimethylphenyl
Melting Point Not reported Not reported 120–124°C
Synthetic Yield Not reported Not reported 80%
IR (C=O stretch) ~1680–1690 cm⁻¹ (inferred) Not reported 1682 cm⁻¹
  • Spectroscopic Trends : The carbonyl stretch in benzoxadiazocins (e.g., ~1680 cm⁻¹) is comparable to pyrazoline ketones, suggesting similar electronic environments. However, benzoxadiazocin NMR spectra would display distinct splitting patterns due to their larger ring systems.

Biological Activity

10-Methoxy-3-(3-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antiproliferative, antioxidant, and antibacterial effects.

Chemical Structure and Properties

The compound belongs to the class of oxadiazocins and features multiple methoxy groups which may influence its biological activity. Its chemical structure can be represented as follows:

C17H18N2O4\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_4

Table 1: Structural Features of the Compound

FeatureDescription
Molecular FormulaC₁₇H₁₈N₂O₄
Methoxy Groups3 (at positions 10 and 3)
Oxadiazocin CorePresent
Molecular Weight314.34 g/mol

Antiproliferative Activity

Research indicates that derivatives of similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • MCF-7 Cell Line : Compounds similar to the target compound have shown IC50 values ranging from 1.2 to 5.3 µM, indicating strong antiproliferative effects against breast cancer cells .
  • Mechanism of Action : The antiproliferative effects are often linked to the ability of these compounds to induce apoptosis in cancer cells through various pathways, including the inhibition of critical survival signals in tumor cells .

Antioxidant Activity

The antioxidant capacity of the compound is another area of interest:

  • In Vitro Studies : Compounds with similar methoxy substitutions have demonstrated significant antioxidant activity in assays such as DPPH and FRAP .
  • Cellular Effects : In cellular models, these compounds have been shown to reduce oxidative stress markers effectively, suggesting a potential protective role against oxidative damage in cells .

Antibacterial Activity

The antibacterial properties of related compounds have also been explored:

  • Gram-positive Bacteria : Some methoxy-substituted derivatives exhibited notable antibacterial activity against strains such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 8 µM .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiproliferativeIC50 = 1.2 - 5.3 µM against MCF-7
AntioxidantSignificant reduction in oxidative stress markers
AntibacterialMIC = 8 µM against E. faecalis

Case Study 1: Antiproliferative Effects on Cancer Cells

In a study examining various benzimidazole derivatives, it was found that compounds with structural similarities to the target compound exhibited selective cytotoxicity towards MCF-7 cells. The most potent derivative had an IC50 value of approximately 1.2 µM, indicating a promising lead for further development in anti-cancer therapeutics .

Case Study 2: Antioxidant Efficacy in Tumor Cells

Another study focused on the antioxidant properties of methoxy-substituted derivatives showed that these compounds could significantly mitigate oxidative stress induced by tert-butyl hydroperoxide (TBHP) in HCT116 cells. The results indicated that these compounds could enhance cell viability under oxidative stress conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 10-methoxy-3-(3-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one?

  • Methodological Answer : The synthesis involves multi-step organic reactions, such as cyclization, alkylation, and methoxylation. Key steps include:

  • Cyclization : Formation of the oxadiazocine ring via condensation of amine and carbonyl precursors under acidic or basic conditions.
  • Methoxylation : Introduction of methoxy groups via nucleophilic substitution or protection/deprotection strategies.
  • Purification : Chromatography (HPLC or column) and crystallization are critical for isolating high-purity intermediates and final products .

Q. How is the molecular structure of this compound validated?

  • Methodological Answer : Structural elucidation relies on:

  • Spectroscopy : 1^1H/13^{13}C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight and fragmentation pattern analysis.
  • X-ray Crystallography : Definitive proof of 3D configuration, especially for complex fused-ring systems .

Q. What preliminary pharmacological assays are recommended to assess bioactivity?

  • Methodological Answer : Initial screening should include:

  • In vitro binding assays : Target-specific receptors (e.g., GPCRs, kinases) using radioligand displacement or fluorescence polarization.
  • Dose-response curves : IC50_{50}/EC50_{50} determination via enzymatic inhibition or cell viability assays (e.g., MTT).
  • Selectivity panels : Cross-testing against related targets to evaluate specificity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer :

  • Reaction Path Prediction : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways.
  • Condition Screening : Machine learning (ML) algorithms analyze solvent polarity, temperature, and catalyst effects from historical data to prioritize experimental trials.
  • Example : ICReDD’s integrated computational-experimental workflow reduces trial-and-error by 50% in reaction optimization .

Q. What strategies resolve contradictions in pharmacological data across studies?

  • Methodological Answer :

  • Replication : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability.
  • Meta-analysis : Apply statistical tools (e.g., ANOVA, Bayesian inference) to aggregate data from multiple sources and identify confounding variables.
  • Structural Analog Comparison : Test derivatives to isolate the impact of specific substituents (e.g., methoxy vs. bromo groups) .

Q. How is the stereochemical stability of the methanobenzo ring system evaluated under physiological conditions?

  • Methodological Answer :

  • Dynamic NMR : Monitor ring-flipping or chair-chair interconversions at varying temperatures.
  • Chiral Chromatography : Separate enantiomers/post-synthesis racemization products.
  • Molecular Dynamics (MD) Simulations : Predict conformational flexibility in aqueous or lipid bilayer environments .

Q. What advanced spectroscopic techniques characterize electronic interactions in the oxadiazocine core?

  • Methodological Answer :

  • UV-Vis/ECD Spectroscopy : Detect π→π* transitions and charge-transfer interactions.
  • EPR Spectroscopy : Identify radical intermediates during redox reactions.
  • Solid-State NMR : Probe packing effects and hydrogen-bonding networks in crystalline forms .

Methodological Resources

  • Experimental Design : Use Design of Experiments (DoE) to optimize reaction yields while testing variables like solvent ratios, catalysts, and temperature gradients .
  • Data Analysis : Leverage software tools (e.g., MestReNova for NMR, Gaussian for DFT) to automate spectral interpretation and reaction modeling .

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